molecular formula C12H15N3 B3316794 {4-[(2-methyl-1H-imidazol-1-yl)methyl]benzyl}amine CAS No. 954578-11-1

{4-[(2-methyl-1H-imidazol-1-yl)methyl]benzyl}amine

Cat. No.: B3316794
CAS No.: 954578-11-1
M. Wt: 201.27 g/mol
InChI Key: CEQSLMXHFKCBTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chemical entity, identified by its CAS number 883291-45-0, has garnered interest as a versatile intermediate. chemicalbook.comarctomsci.com Its utility stems from the distinct chemical properties of its constituent parts. The imidazole (B134444) ring is a common feature in many biologically active compounds, while the benzylamine (B48309) group provides a reactive handle for a wide array of chemical transformations. The strategic placement of these two groups on a central benzene (B151609) ring creates a scaffold that is both stable and synthetically flexible.

Chemical and Physical Properties of {4-[(2-methyl-1H-imidazol-1-yl)methyl]benzyl}amine

PropertyValue
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
CAS Number883291-45-0
AppearanceData not widely available; likely a solid or oil at room temperature.
SolubilityExpected to be soluble in organic solvents.

The significance of this compound is best understood by examining its core components. The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. nih.gov This structure is considered a "privileged scaffold" in medicinal chemistry because it is found in numerous natural products, such as the amino acid histidine, and is a core component of many FDA-approved drugs. nih.govresearchgate.net The nitrogen atoms in the imidazole ring can act as hydrogen bond donors and acceptors, allowing molecules containing this moiety to interact effectively with a variety of biological targets like enzymes and receptors. nih.govresearchgate.net Consequently, imidazole derivatives have been explored for a vast range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.gov

Similarly, the benzylamine moiety is a cornerstone in organic and medicinal chemistry. wikipedia.orgdrugbank.com It consists of a benzyl (B1604629) group (a benzene ring attached to a CH2 group) bonded to a primary amine (-NH2). wikipedia.org This structural unit is present in numerous pharmaceuticals and serves as a critical precursor in the synthesis of more complex molecules. wikipedia.orgnih.gov The primary amine is a versatile functional group that readily participates in reactions such as amide bond formation, alkylation, and reductive amination, making it an invaluable tool for synthetic chemists. ias.ac.inorganic-chemistry.org The combination of these two powerful pharmacophores in a single molecule provides a foundation for creating diverse chemical libraries for drug discovery and other applications.

While the specific historical record detailing the first synthesis and initial investigations of this compound is not extensively documented in seminal literature, its synthesis can be inferred from established and reliable organic chemistry methodologies. The construction of this molecule involves the formation of two key bonds: the nitrogen-benzyl bond connecting the imidazole to the central phenyl ring and the generation of the benzylamine functionality.

A plausible and common synthetic strategy involves a two-step process:

N-Alkylation of 2-methylimidazole (B133640): The synthesis would likely begin with the N-alkylation of 2-methylimidazole with a suitable 4-(halomethyl)benzyl derivative, such as 4-(bromomethyl)benzonitrile. This reaction, typically carried out in the presence of a base, forms the C-N bond between the imidazole ring and the benzyl group. acs.org

Reduction of the Nitrile: The resulting intermediate, 4-((2-methyl-1H-imidazol-1-yl)methyl)benzonitrile, would then undergo reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are effective for converting the nitrile group (-CN) into a primary amine (-CH2NH2), thus yielding the final product. ias.ac.in

Alternative routes, such as the reductive amination of 4-((2-methyl-1H-imidazol-1-yl)methyl)benzaldehyde, are also viable synthetic pathways. pearson.comresearchgate.net Early investigations into this specific compound are not prominently featured in the academic literature, suggesting its primary role has been as a specialized intermediate, often synthesized on-demand for multi-step synthetic campaigns rather than being the focus of foundational research itself. Its appearance in the catalogues of chemical suppliers indicates its availability and utility in targeted synthetic applications. chemicalbook.comnbinno.com

The true value of this compound lies in its role as a molecular scaffold. A scaffold in this context is a core structure upon which more complex molecular architectures can be built. The compound offers at least two distinct points for chemical diversification.

The primary amine of the benzylamine portion is the most apparent reactive site. It can be readily acylated to form a wide range of amides, reacted with sulfonyl chlorides to produce sulfonamides, or alkylated to generate secondary and tertiary amines. These are fundamental transformations in medicinal chemistry used to modulate a compound's properties, such as its solubility, stability, and ability to interact with biological targets. For instance, a closely related compound, (4-(1H-imidazol-1-yl)phenyl)methanamine, has been used as a key intermediate in the synthesis of potent inhibitors for the deubiquitinase USP1/UAF1, a target for cancer therapy. acs.org

Furthermore, the imidazole ring itself, while generally stable, can undergo further functionalization if required. The carbon atoms of the imidazole ring can be halogenated or metallated, opening up possibilities for cross-coupling reactions to introduce additional substituents. This dual functionality makes this compound a highly adaptable platform for generating a library of diverse compounds, which is a critical strategy in the early phases of drug discovery to explore structure-activity relationships (SAR).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[(2-methylimidazol-1-yl)methyl]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-10-14-6-7-15(10)9-12-4-2-11(8-13)3-5-12/h2-7H,8-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQSLMXHFKCBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Route Development

Established Multi-Step Synthetic Strategies for the Compound and its Direct Precursors

The construction of the target molecule can be approached through several multi-step sequences, which can be broadly categorized into linear and convergent pathways. The choice of strategy often depends on the availability of starting materials, desired purity, and scalability of the process.

A linear synthesis involves the sequential modification of a single starting material to build the final product step-by-step. For {4-[(2-methyl-1H-imidazol-1-yl)methyl]benzyl}amine, a plausible linear approach could commence with a p-tolunitrile (B1678323) derivative, progressively introducing the imidazole (B134444) ring and then converting the nitrile group to the required aminomethyl function.

For instance, 2-methylimidazole (B133640) can be reacted with 4-(chloromethyl)benzonitrile. This key step, an N-alkylation reaction, forms the intermediate 4-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile. The final step is the reduction of the nitrile group to the primary amine, typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to yield the target benzylamine (B48309). researchgate.net

StrategyDescriptionExample PathwayAdvantagesDisadvantages
Linear Synthesis Sequential, step-by-step construction from a single starting material.1. Start with p-tolunitrile. 2. Functionalize the methyl group. 3. Build the imidazole ring onto the benzyl (B1604629) core. 4. Reduce the nitrile to an amine.Simpler planning for initial steps.Overall yield can be low due to the number of sequential steps. A failure in a late step compromises the entire synthesis.
Convergent Synthesis Independent synthesis of key fragments followed by a final coupling step.1. Fragment A: Synthesize 2-methylimidazole. 2. Fragment B: Prepare 4-(chloromethyl)benzonitrile. 3. Coupling: React A and B to form an intermediate. 4. Final Step: Reduce the nitrile group.Higher overall efficiency and yield. Allows for parallel synthesis. Easier purification of intermediates.Requires careful planning of the coupling reaction.

In the convergent synthesis of this compound, several intermediates play a crucial role.

2-Methylimidazole: This is a fundamental building block. Its synthesis is well-established, often involving the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (acetaldehyde), and ammonia. Modern methods focus on improving the efficiency and environmental footprint of its production. rsc.org

4-(chloromethyl)benzonitrile: This bifunctional intermediate serves as the electrophile for the N-alkylation of the imidazole ring. It contains the benzyl chloride moiety for the coupling reaction and a nitrile group that acts as a precursor to the final aminomethyl group. The nitrile is relatively unreactive under the conditions of N-alkylation, making it an effective protecting group for the amine functionality.

4-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile: This is the product of the key coupling step. Its formation signifies the successful connection of the two core fragments of the target molecule. The subsequent transformation of this intermediate is the final step in the synthesis. Its purification is critical to ensure the purity of the final product. The reduction of the nitrile to an amine is a high-yielding and well-understood transformation in organic synthesis.

Innovations in Imidazole Ring Formation and Benzylamine Functionalization

Recent advancements in synthetic organic chemistry have provided novel and more sustainable methods for constructing the imidazole and benzylamine moieties. These innovations focus on avoiding harsh reagents, minimizing waste, and improving energy efficiency.

Traditionally, the synthesis of substituted imidazoles sometimes relied on metal catalysts. However, there is a significant shift towards transition-metal-free and organocatalytic methods to reduce cost and metal contamination in the final products. researchgate.net Organocatalysis utilizes small organic molecules to catalyze reactions, often under mild conditions. tandfonline.comias.ac.in

Multi-component reactions (MCRs) are particularly effective for imidazole synthesis. sciepub.com For instance, the synthesis of 1,2,4,5-tetrasubstituted imidazoles has been achieved using organocatalysts like ascorbic acid (Vitamin C), glutamic acid, or 3-picolinic acid. tandfonline.comresearchgate.net These reactions typically involve the condensation of a 1,2-diketone, an aldehyde, a primary amine, and ammonium (B1175870) acetate. tandfonline.com Imidazole itself can also act as an organocatalyst for various transformations. ias.ac.inrsc.org These methods are advantageous due to their operational simplicity, cost-effectiveness, and often environmentally benign nature. researchgate.net

Catalyst TypeExample CatalystReaction TypeKey AdvantagesReference
Organocatalyst Ascorbic Acid (Vitamin C)Four-component condensationEnvironmentally friendly, solvent-free conditions, good to excellent yields. tandfonline.com
Organocatalyst Glutamic AcidFour-component condensationAerobic conditions, non-hazardous green catalyst, short reaction times. researchgate.net
Organocatalyst Trifluoroacetic Acid (TFA)Four-component condensationMicrowave-irradiated, solvent-free, efficient. researchgate.net
Organocatalyst ImidazoleMulti-component reactionNeutral reaction medium, useful for creating diverse molecular structures. ias.ac.inrsc.org

Electrochemical synthesis utilizes electricity to drive chemical reactions, often eliminating the need for stoichiometric chemical oxidants or reductants. rsc.org This "green electron" approach can be applied to benzylamine synthesis. For example, the electrochemical reductive amination of a benzaldehyde (B42025) derivative can produce a benzylamine. rsc.org This process involves the in-situ generation of an imine from the aldehyde and an amine, followed by electrochemical reduction. researchgate.net Such methods can offer high selectivity and efficiency while minimizing waste. rsc.orgnih.gov

Photochemical synthesis uses light as a clean energy source to initiate reactions. researchgate.net Visible-light-mediated methods have been developed for both the synthesis and functionalization of imidazole rings. mdpi.com These reactions can proceed at room temperature and often employ metal-free organic dyes as photocatalysts, representing a sustainable alternative to traditional heating methods. organic-chemistry.org Photochemical activation of substrates can lead to unique reaction pathways and the formation of complex molecules under mild conditions. researchgate.netacs.org

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound. mdpi.com This involves a holistic approach to minimize the environmental impact of chemical processes.

Key sustainable strategies include:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol (B145695). ias.ac.inorganic-chemistry.org Some protocols have successfully utilized on-water conditions, where the unique properties of water can accelerate reaction rates. organic-chemistry.org

Solvent-Free Conditions: Conducting reactions without any solvent, often by grinding solid reactants together or using microwave irradiation, reduces waste and simplifies purification. tandfonline.comresearchgate.net

Catalyst Reusability: Employing heterogeneous or magnetically separable catalysts that can be easily recovered and reused for multiple reaction cycles, improving the economic and environmental viability of the process. researchgate.netrsc.org

Atom Economy: Designing synthetic routes, such as multi-component reactions, where the maximum number of atoms from the starting materials are incorporated into the final product. sciepub.com

For example, the synthesis of imidazole derivatives has been reported using recyclable, bioglycerol-based carbon catalysts and water-based solvent systems, highlighting the successful application of green chemistry principles. tandfonline.comias.ac.in

Optimization of Reaction Parameters and Process Intensification Strategies

The industrial-scale synthesis of pharmacologically relevant molecules such as this compound necessitates a rigorous optimization of reaction parameters to ensure high yield, purity, and cost-effectiveness. Furthermore, the implementation of process intensification strategies is crucial for developing sustainable and efficient manufacturing processes. Research in the synthesis of imidazole-containing compounds has highlighted several key parameters that can be fine-tuned to achieve optimal outcomes. These parameters primarily include catalyst systems, solvent effects, temperature, and reactant stoichiometry.

Optimization of Reaction Parameters

The optimization of individual reaction parameters is a foundational step in developing a robust synthetic route. This typically involves a systematic investigation of how varying each parameter affects the reaction's efficiency, yield, and the purity profile of the product.

Catalyst and Solvent System Optimization:

The choice of catalyst and solvent is often interdependent and critical for the success of synthetic transformations. In the synthesis of substituted imidazoles, various catalysts and solvents are screened to find the optimal combination. For instance, in multi-component reactions used to form imidazole rings, the catalyst concentration is a key variable. Studies on related syntheses show that systematically varying the catalyst loading can lead to a significant improvement in both reaction time and yield. frontiersin.org

One study on the synthesis of 1-substituted-1H-tetrazoles, a related heterocyclic structure, demonstrated that increasing the concentration of a SiO2-H3BO3 catalyst from 0.5 mol% to 2.5 mol% resulted in a substantial increase in product yield from 64% to 95%, while simultaneously decreasing the reaction time from 8 hours to just 30 minutes. researchgate.net This highlights the direct relationship between catalyst loading and reaction efficiency.

Table 1: Effect of Catalyst Loading on Reaction Yield and Time researchgate.net
Catalyst Loading (mol%)Reaction Time (hours)Yield (%)
0.58.064
1.05.071
1.53.078
2.01.583
2.50.595
3.00.595

Similarly, the selection of the solvent is paramount. The synthesis of tri- and tetra-substituted imidazoles using a magnetic nanocatalyst (Fe3O4@FU) was tested in various solvents. frontiersin.org The results indicated that ethanol was the most effective solvent, leading to the highest product yields compared to water, THF, Toluene, and acetonitrile (B52724), or solvent-free conditions. frontiersin.org

Table 2: Influence of Solvent on Imidazole Synthesis Yield frontiersin.orgnih.gov
SolventYield (%)
Ethanol (EtOH)94
Water (H₂O)75
Tetrahydrofuran (THF)60
Toluene55
Acetonitrile (CH₃CN)80
Solvent-free70

Influence of Temperature and Reactant Ratio:

Process Intensification Strategies

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. In the context of synthesizing this compound, several strategies could be employed.

Biocatalysis:

The use of enzymes as catalysts offers high selectivity and efficiency under mild, sustainable conditions. nih.gov For the synthesis of chiral amines, engineered enzymes such as transaminases and oxidases are increasingly used. nih.gov A potential intensified process for the final step in the synthesis of the target molecule (reduction of a precursor to an amine) could involve a biocatalytic redox cascade. Such systems can achieve excellent stereoselectivity (>99.7% ee) and high product titers. nih.gov The immobilization of enzymes on solid supports is another key strategy that enhances stability, simplifies product separation, and allows for catalyst reuse, making it highly suitable for industrial-scale manufacturing. nih.gov

Advanced Reactor Technologies:

Microwave-assisted synthesis has been shown to accelerate reaction rates for the formation of imidazole derivatives. researchgate.net This technology can significantly reduce reaction times from hours to minutes, often leading to improved yields and cleaner reaction profiles. For large-scale production, continuous flow reactors offer superior control over reaction parameters like temperature, pressure, and mixing, leading to better consistency, safety, and scalability compared to traditional batch processes.

By systematically optimizing reaction parameters and adopting modern process intensification strategies, the synthesis of this compound can be made more efficient, economical, and environmentally friendly.

Chemical Reactivity and Mechanistic Investigations of 4 2 Methyl 1h Imidazol 1 Yl Methyl Benzyl Amine

Exploration of the Nucleophilic Reactivity of the Primary Amine Moiety

The primary amine group (-NH2) attached to the benzylic carbon is a key site of nucleophilic reactivity. Benzylamines, in general, are known to participate in a variety of reactions where the nitrogen atom, with its lone pair of electrons, attacks an electrophilic center. This reactivity is fundamental to the formation of new carbon-nitrogen bonds.

Detailed research findings on analogous primary amines indicate their participation in reactions such as acylation, alkylation, and addition to unsaturated systems. In the context of {4-[(2-methyl-1H-imidazol-1-yl)methyl]benzyl}amine, the primary amine is expected to readily react with electrophiles. For example, acylation with acyl chlorides or anhydrides would yield the corresponding amides. Similarly, alkylation with alkyl halides would lead to the formation of secondary or tertiary amines. The nucleophilicity of the amine can be influenced by solvent and the nature of the electrophile. nih.gov

Kinetic studies on the addition of various benzylamines to β-nitrostyrenes in acetonitrile (B52724) have shown that these reactions proceed via both uncatalyzed and catalyzed pathways. researchgate.netrsc.org Such investigations help in quantifying the nucleophilic character of the amine. For instance, the rates of these reactions are first order with respect to both the benzylamine (B48309) and the electrophilic substrate. researchgate.net Isotope effect studies using deuterated benzylamines (containing -ND2) have been instrumental in elucidating reaction mechanisms, often suggesting a concurrent proton transfer along with the nucleophilic attack in the transition state. researchgate.netrsc.org

The table below summarizes the expected nucleophilic reactions of the primary amine moiety based on the general reactivity of benzylamines.

Reaction TypeElectrophile ExampleProduct Type
Acylation Acetyl ChlorideN-acetyl amide
Alkylation Methyl IodideSecondary/Tertiary Amine
Michael Addition α,β-Unsaturated Carbonylβ-Amino Carbonyl Compound
Schiff Base Formation Benzaldehyde (B42025)Imine (Schiff Base)

This table is illustrative of the expected reactivity based on the known chemistry of primary benzylamines.

Investigation of the Electrophilic and Nucleophilic Character of the Imidazole (B134444) Ring System

The imidazole ring is an interesting heterocyclic system that possesses both nucleophilic and electrophilic characteristics. youtube.com The 2-methylimidazole (B133640) moiety in the target compound is an electron-rich aromatic system.

Nucleophilic Character: The "pyridine-like" nitrogen atom (N-3) of the imidazole ring has a lone pair of electrons in an sp2 hybrid orbital, which makes it a potent nucleophile. youtube.com It can attack electrophiles, leading to the formation of imidazolium (B1220033) salts. This nucleophilicity is a key feature in the catalytic activity of many imidazole-containing compounds. allhdi.com The presence of the methyl group at the C-2 position can sterically hinder the approach of some electrophiles but also enhances the electron density of the ring through an inductive effect. wikipedia.orgexsyncorp.com

Electrophilic Character: The imidazole ring can also undergo electrophilic substitution reactions, although it is generally considered an electron-rich heterocycle. The "pyrrole-like" nitrogen (N-1) donates its lone pair to the aromatic π-system, activating the ring towards electrophilic attack. Substitution typically occurs at the C-4 or C-5 positions. However, under acidic conditions, the ring can be protonated, which deactivates it towards electrophilic attack. The reactivity is often a delicate balance of these factors and is highly dependent on the reaction conditions. quora.com Nitration of 2-methylimidazole, for example, yields the 5-nitro derivative. wikipedia.org

The reactivity profile of the 2-methylimidazole ring is summarized below:

PositionReactivity TypeComments
N-3 Nucleophilic AttackThe lone pair on the pyridine-like nitrogen readily attacks electrophiles.
C-4/C-5 Electrophilic SubstitutionThe ring is activated towards electrophiles, with substitution occurring at these positions.
C-2 DeprotonationThe C-2 proton can be abstracted by strong bases to form a nucleophilic carbene, although this is less common for 2-substituted imidazoles.

Reaction Pathways and Transformation Mechanisms

While specific mechanistic studies for this compound are not extensively documented in the available literature, the reaction pathways can be inferred from studies on its constituent functional groups.

Kinetic studies are a powerful tool for understanding reaction mechanisms. For reactions involving the primary amine, pseudo-first-order conditions are often employed, with the amine in large excess over the electrophile. researchgate.netrsc.org The reaction progress can be monitored using spectroscopic techniques like UV-Vis spectrophotometry by following the disappearance of a reactant or the appearance of a product. ias.ac.in

For example, the oxidation of substituted benzylamines has been studied kinetically, revealing a first-order dependence on both the amine and the oxidizing agent. ias.ac.in Such data, combined with the analysis of products (e.g., the corresponding aldimine), allows for the postulation of a detailed reaction mechanism, such as a hydride-ion transfer in the rate-determining step. ias.ac.in

Spectroscopic methods such as NMR (¹H, ¹³C) and IR are crucial for characterizing intermediates and final products, providing structural evidence to support proposed reaction pathways. researchgate.netjchemrev.com For instance, in the synthesis of imidazole derivatives, NMR spectroscopy is used to confirm the structure of the products formed. jchemrev.com

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for verifying reaction mechanisms. These methods allow for the calculation of the geometries and energies of reactants, transition states, and products.

For imidazole and benzimidazole (B57391) derivatives, computational studies have been used to:

Investigate the binding mechanisms of these molecules with biological targets. researchgate.net

Predict spectroscopic properties (NMR, IR) to aid in experimental characterization. researchgate.net

Analyze Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) maps to understand the reactive behavior of the molecules. researchgate.net

Study the thermodynamics and kinetics of reactions, such as nucleophilic substitution on the imidazole ring. semanticscholar.org

Intramolecular Cyclization and Rearrangement Studies of the Compound (if applicable)

Based on a comprehensive review of the available scientific literature, there are no specific studies reported on the intramolecular cyclization or rearrangement of this compound. While the structure possesses functionalities that could potentially participate in such reactions under specific conditions (for example, cyclization involving the amine and the imidazole ring), no experimental or theoretical evidence for these transformations has been published.

Derivatization Strategies and Design of Analogs Based on the 4 2 Methyl 1h Imidazol 1 Yl Methyl Benzyl Amine Scaffold

Covalent Modifications at the Amine Functionality: Acylation, Alkylation, and Amidation Reactions

The primary amine group of the {4-[(2-methyl-1H-imidazol-1-yl)methyl]benzyl}amine scaffold is a primary site for covalent modification due to its nucleophilic character. Standard organic transformations such as acylation, alkylation, and amidation can be readily employed to introduce a wide array of functional groups, thereby altering the compound's properties.

Acylation Reactions: Acylation of the primary amine can be achieved using various acylating agents, such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. These reactions lead to the formation of amide derivatives. For instance, reaction with acetyl chloride would yield the corresponding acetamide. A greener approach for the N-acylation of amines has been developed using benzotriazole (B28993) chemistry in water, which can be applied to a variety of amines. researchgate.net

Alkylation Reactions: The amine functionality can undergo alkylation with alkyl halides or through reductive amination with aldehydes or ketones. Mono-N-alkylation can be achieved with controlled stoichiometry and reaction conditions. For example, a highly selective method for mono-N-benzylation of amines uses a Ph2PCl/I2/imidazole (B134444) reagent system. researchgate.net This selectivity is crucial to avoid the formation of secondary and tertiary amines. The synthesis of N-benzyl-4-methyl-N-(thiazol-2-yl)benzenesulfonamide has been demonstrated through the reaction of 4-methyl-N-(thiazol-2-yl)benzenesulfonamide with benzyl (B1604629) chloride in the presence of calcium hydride. nih.gov

Amidation Reactions: Amidation, the formation of an amide bond, can be performed by reacting the amine with a carboxylic acid. This reaction is typically facilitated by a coupling reagent to activate the carboxylic acid. A method utilizing chlorodiphenylphosphine, imidazole, and molecular iodine in refluxing dichloromethane (B109758) has been shown to be efficient for preparing amides under mild conditions. researchgate.net

Table 1: Examples of Covalent Modifications at the Amine Functionality

Reaction TypeReagent ExampleResulting Functional Group
AcylationAcetyl chlorideAcetamide
AlkylationBenzyl bromideSecondary amine (N-benzyl)
AmidationBenzoic acid / Coupling agentBenzamide

Substitution and Functionalization of the Imidazole Heterocycle

The imidazole ring is a key structural feature that can be modified to influence the electronic and steric properties of the molecule. longdom.org The imidazole nucleus is a versatile scaffold for functionalization due to its aromatic nature and the presence of two nitrogen atoms. researchgate.net

Direct substitution on the imidazole ring can be challenging but is achievable under specific conditions. Electrophilic substitution reactions, such as halogenation or nitration, would likely occur at the C4 or C5 positions of the imidazole ring. The development of C2-selective branched alkylation of benzimidazoles by rhodium(I)-catalyzed C–H activation provides a potential route for functionalization at the C2 position, although the methyl group already present in the target scaffold would need to be considered. nih.gov

N-alkylation of the imidazole ring is another common modification strategy. While the N1 position is already substituted with the benzyl group, the N3 nitrogen is available for alkylation, leading to the formation of imidazolium (B1220033) salts. The synthesis of amide-functionalized benzimidazolium salts has been reported as potent α-glucosidase inhibitors. nih.gov Alkylation of ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with substituted benzyl halides has been shown to selectively form O-alkoxy derivatives. researchgate.net

Furthermore, the methyl group at the C2 position can potentially be functionalized, for example, through oxidation to an aldehyde or carboxylic acid, which can then be used for further derivatization.

Table 2: Potential Sites for Imidazole Heterocycle Functionalization

PositionType of ModificationPotential Functional Group
C4/C5Electrophilic Substitution-Cl, -Br, -NO2
N3Alkylation-CH3, -CH2Ph
C2-methylOxidation-CHO, -COOH

Diversification of the Benzyl Moieties and Peripheral Aromatic Ring Systems

Electrophilic aromatic substitution reactions can be used to introduce a variety of substituents onto either of the phenyl rings. For example, halogenation, nitration, sulfonation, and Friedel-Crafts alkylation or acylation can be employed to introduce functional groups at the ortho, meta, or para positions relative to the existing substituents. In a series of substituted aryl benzylamines, modifications to the central aromatic ring were explored to establish a structure-activity relationship. nih.gov

Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be utilized to form carbon-carbon or carbon-nitrogen bonds, respectively. This allows for the introduction of more complex aryl, heteroaryl, or amino groups. The synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives has been achieved through Suzuki coupling of a chloropyrimidine intermediate with various boronic acids. acs.org

The synthesis of 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde was achieved by reacting 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde, demonstrating the possibility of introducing substituents onto the benzyl ring. mdpi.com

Table 3: Examples of Benzyl Moiety Diversification

Position on Benzyl RingReaction TypeExample Substituent
Ortho/Meta/ParaElectrophilic Aromatic Substitution-F, -Cl, -CH3, -OCH3
ParaSuzuki CouplingPhenyl, Pyridyl
ParaBuchwald-Hartwig Amination-NHPh, -N(CH3)2

Applications of 4 2 Methyl 1h Imidazol 1 Yl Methyl Benzyl Amine As a Versatile Chemical Building Block

Role as a Precursor in the Synthesis of Complex Heterocyclic Systems

The presence of a primary amine group and an imidazole (B134444) ring makes {4-[(2-methyl-1H-imidazol-1-yl)methyl]benzyl}amine a strategic starting material for constructing more elaborate heterocyclic frameworks. The imidazole ring is a fundamental heterocyclic unit found in numerous biologically active compounds and functional materials. researchgate.net The primary amine on the benzyl (B1604629) group serves as a versatile handle for a variety of chemical transformations, enabling the annulation of new rings and the introduction of diverse functionalities.

Key reactions involving the amine group include:

Condensation Reactions: The amine can react with dicarbonyl compounds (e.g., 1,2- or 1,3-diketones) to form new heterocyclic rings such as pyrazines or diazepines.

Acylation and Cyclization: Acylation of the amine followed by intramolecular cyclization is a common strategy to build fused ring systems.

Pictet-Spengler Reaction: Reaction with an aldehyde or ketone can lead to the formation of tetrahydroisoquinoline derivatives, a core structure in many alkaloids.

The imidazole moiety itself can participate in reactions, although it is generally stable. The uncoordinated nitrogen atom can be alkylated or can direct metallation at the C2 position, providing another site for functionalization. This dual reactivity allows for the sequential or one-pot synthesis of polycyclic systems that are otherwise difficult to access. enamine.netnih.gov The synthesis of various imidazole-containing heterocycles, such as benzimidazoles and purines, often relies on precursors with similar functionalities, highlighting the potential of this benzylamine (B48309) derivative in creating diverse chemical libraries. researchgate.netslideshare.net

Scaffold for the Construction of Multi-Functional Molecules

Beyond its role as a simple precursor, this compound serves as a rigid scaffold for assembling multi-functional molecules. The term "scaffold" implies that the core structure is retained while various functional groups are appended to it, imparting specific, often multiple, properties to the final compound. beilstein-journals.org The spatial separation of the amine and imidazole functionalities allows for orthogonal chemical modifications, where one group can be altered without affecting the other. eur.nl

This scaffold is particularly useful in medicinal chemistry and materials science. For instance, the amine can be converted into an amide, sulfonamide, or urea to modulate biological activity or solubility. beilstein-journals.orgnih.gov Simultaneously, the imidazole ring can act as a ligand for metal ions or a hydrogen bond donor/acceptor, features crucial for molecular recognition at a biological target or for directing supramolecular assembly. researchgate.net

The table below illustrates the potential for creating multi-functional molecules from this scaffold.

Functional Group Attached to AmineResulting MoietyPotential Application
Carboxylic AcidAmideDrug discovery, enzyme inhibitors
Sulfonyl ChlorideSulfonamideAntibacterial agents, diuretics
IsocyanateUreaHerbicides, kinase inhibitors
Fluorescent DyeLabeled MoleculeBio-imaging, sensors
Polymerizable GroupMonomerFunctional polymers, materials science

This ability to systematically modify the molecule makes it a valuable platform for developing structure-activity relationships (SAR) in drug discovery or for fine-tuning the properties of functional materials.

Integration into Supramolecular Assemblies and Coordination Compounds

The non-covalent interactions dictated by the structure of this compound enable its integration into larger, ordered systems known as supramolecular assemblies and coordination compounds. The imidazole ring is a key player in this context, acting as an excellent N-donor ligand for a wide range of metal ions. rsc.orgresearchgate.net The aromatic benzyl ring can participate in π-π stacking interactions, which are crucial for the self-assembly of molecules in the solid state or in solution.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules known as ligands. nih.govescholarship.org The properties of a MOF, such as its pore size, surface area, and chemical functionality, are directly determined by the choice of the metal and the organic ligand. researchgate.net

This compound is a highly suitable candidate for a ligand in MOF synthesis for several reasons:

Coordinating Group: The imidazole ring, particularly the sp2-hybridized nitrogen atom, is a classic coordinating group used in the synthesis of a subclass of MOFs known as Zeolitic Imidazolate Frameworks (ZIFs). escholarship.orgnih.gov

Linker Functionality: The molecule can act as a monodentate ligand, connecting to a single metal center. However, its true potential lies in its use as a building block for larger, multitopic linkers that can bridge multiple metal centers to form robust 2D or 3D frameworks.

Pore Functionalization: The primary amine group is a particularly attractive feature. When the molecule is incorporated into a MOF structure, the amine group projects into the pores of the framework. rsc.org This "amine-functionalization" can significantly enhance the MOF's properties, such as increasing its selectivity for CO₂ capture due to the basic nature of the amine. rsc.org

The design principles for using this molecule as a ligand are summarized below.

Ligand FeatureRole in MOF StructurePotential MOF Property
Imidazole NitrogenCoordination to metal nodesFormation of stable framework (e.g., ZIFs)
Benzyl BackboneRigid spacer or "strut"Control over pore size and topology
Amine Group (-NH₂)Functional group within poresEnhanced gas sorption (e.g., CO₂), catalytic sites
Overall LengthDetermines linker lengthTunability of framework porosity

The flexibility of the methylene bridge between the benzyl and imidazole rings can also influence the final structure of the MOF, allowing the ligand to adapt to the preferred coordination geometry of the metal ion. researchgate.net

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule through non-covalent interactions. nih.gov While this compound itself is unlikely to act as a host for many guests, its self-assembly through hydrogen bonding and π-π stacking can create organized structures with defined cavities. rsc.org

The amine and imidazole groups are capable of forming strong hydrogen bonds, which can direct the molecules to assemble into predictable patterns like chains or sheets. The aromatic rings can then stack upon one another, further stabilizing these assemblies. Such self-assembled systems can create channels or pockets that may selectively bind small solvent molecules or other guests that fit within the voids. The principles of supramolecular chemistry suggest that the interplay of hydrogen bonding, π-stacking, and van der Waals forces can lead to complex, well-defined architectures. researchgate.netnih.gov

Utilization in Materials Science and Optoelectronic Applications

The incorporation of this compound into larger molecular or polymeric systems opens avenues for its use in materials science and optoelectronics. Heterocyclic and aromatic compounds often form the core of materials with interesting electronic and photophysical properties. researchgate.net

The conjugated π-system of the imidazole and benzyl rings suggests that derivatives of this compound could be electronically active. By chemically linking these units into a polymer chain or a larger conjugated molecule, it may be possible to create materials with semiconductor or light-emitting properties. The imidazole moiety is known to be a component in compounds that exhibit fluorescence. researchgate.netpsu.edu

Potential applications in this area include:

Organic Light-Emitting Diodes (OLEDs): As a component of the emissive or charge-transport layers.

Sensors: The amine or imidazole group could act as a binding site for an analyte, with the binding event causing a detectable change in the molecule's fluorescence or electronic properties.

Wide Bandgap Materials: Similar nitrogen-containing aromatic structures are investigated for their wide bandgap energy, making them suitable for applications in photovoltaics and transistors. researchgate.netresearchgate.net

The table below summarizes the structural features that are relevant for materials and optoelectronic applications.

Structural FeatureRelevance to Material PropertiesPotential Application
Aromatic/Imidazole RingsConjugated π-system, charge transportOLEDs, organic semiconductors
Amine/Imidazole GroupsElectron-donating, site for protonationChemical sensors, pH-responsive materials
Metal-Coordinating AbilityFormation of luminescent metal complexesPhosphorescent materials, bio-imaging

By strategically modifying the scaffold, for example, by extending the conjugation or adding electron-withdrawing/donating groups, the electronic properties (such as the HOMO-LUMO gap) can be precisely tuned for specific applications. researchgate.net

Advanced Analytical Methodologies for Research Pertaining to 4 2 Methyl 1h Imidazol 1 Yl Methyl Benzyl Amine

Spectroscopic Techniques for Reaction Monitoring and Structural Confirmation of Derivatives (e.g., in-situ NMR, advanced IR studies)

Spectroscopic methods are indispensable for real-time monitoring of chemical reactions and for the unambiguous structural elucidation of newly synthesized derivatives.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy allows for the continuous monitoring of reaction progress directly within the NMR tube. This technique provides real-time data on the consumption of reactants, the formation of intermediates, and the appearance of products. beilstein-journals.orgresearchgate.net For the synthesis of derivatives of {4-[(2-methyl-1H-imidazol-1-yl)methyl]benzyl}amine, in-situ NMR can track key chemical shifts. For instance, the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the formed imine or amine can be observed during reductive amination reactions. beilstein-journals.org Kinetic parameters can be determined by monitoring the signal intensities over time. beilstein-journals.org

Advanced Infrared (IR) Spectroscopy , including Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying functional groups and confirming structural transformations. researchgate.netresearchgate.netscholarsrepository.com The synthesis of derivatives often involves changes in characteristic vibrational frequencies. For example, the C=N stretching vibration of an imine intermediate will have a distinct absorption band, which will disappear upon reduction to the corresponding amine. researchgate.net Specific vibrational modes of the imidazole (B134444) ring can also be monitored to ensure its integrity throughout a reaction sequence. researchgate.netnih.gov

Interactive Table: Representative Spectroscopic Data for Functional Group Transformations.

Functional Group Transformation Key Spectroscopic Change Technique Typical Wavenumber/Chemical Shift Range
Aldehyde to Imine Appearance of C=N stretch IR Spectroscopy 1690-1640 cm⁻¹
Imine to Amine Disappearance of C=N stretch, Appearance of N-H bend IR Spectroscopy 1650-1550 cm⁻¹ (N-H bend)
Aldehyde to Amine Disappearance of C=O stretch, Appearance of N-H stretch IR Spectroscopy 1740-1720 cm⁻¹ (C=O), 3500-3300 cm⁻¹ (N-H)
Reactant to Product Changes in aromatic proton signals ¹H NMR Spectroscopy 6.5-8.5 ppm

High-Resolution Mass Spectrometry for Elucidating Reaction Intermediates and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of molecules with high accuracy and for studying the fragmentation patterns of compounds, which can help in structural elucidation and in identifying reaction byproducts and intermediates. journalijdr.comrsc.org

When analyzing derivatives of this compound, HRMS can confirm the molecular formula of the synthesized compounds by providing an exact mass measurement. rsc.org This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions.

The fragmentation pathways of imidazole-containing compounds under mass spectrometric conditions often involve characteristic losses. nih.govresearchgate.net For instance, the imidazole ring itself is relatively stable and may not open during fragmentation. nih.govresearchgate.net Instead, common fragmentation routes include the loss of small molecules from its substituents. nih.govresearchgate.net The benzyl (B1604629) group can lead to the formation of a stable tropylium (B1234903) ion (m/z 91). Studying these pathways helps in confirming the structure of the parent molecule and can be used to identify related impurities in a sample. researchgate.net Computational methods can be combined with experimental data to predict and rationalize observed fragmentation patterns. researchgate.netnih.gov

Chromatographic Separations for Purity Assessment and Complex Mixture Analysis (e.g., hyphenated techniques, preparative chromatography)

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of synthesized compounds, and isolating desired products.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of non-volatile compounds like this compound and its derivatives. researchgate.netresearchgate.net By using a suitable stationary phase (e.g., C18) and mobile phase, baseline separation of the target compound from starting materials, reagents, and byproducts can be achieved. researchgate.net The purity is typically determined by the area percentage of the main peak in the chromatogram.

Hyphenated techniques , which couple a separation technique with a spectroscopic detection method, provide a powerful tool for analyzing complex mixtures. scholarsrepository.comijarnd.comchemijournal.comLiquid Chromatography-Mass Spectrometry (LC-MS) is particularly valuable as it combines the separation power of HPLC with the identification capabilities of mass spectrometry. chemijournal.com This allows for the confident identification of each separated component, even in trace amounts. chemijournal.com Other hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for more volatile derivatives. ijarnd.comchemijournal.com

Preparative Chromatography is used for the purification of compounds on a larger scale. After a reaction, preparative HPLC can be employed to isolate the desired derivative from unreacted starting materials and byproducts, yielding a highly pure sample for further studies.

X-ray Crystallography for Precise Solid-State Structural Determination of New Derivatives and Complexes

For novel derivatives and complexes of this compound, obtaining a single crystal suitable for X-ray diffraction analysis is highly desirable. tandfonline.comresearchgate.net The resulting crystal structure can confirm the connectivity of atoms, establish the stereochemistry, and reveal details about intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.netresearchgate.net This information is crucial for understanding the solid-state properties of the compound and for structure-activity relationship studies. tandfonline.comresearchgate.net For example, the dihedral angle between the imidazole and benzyl rings can be precisely determined, which can have implications for the molecule's conformational flexibility and biological activity. iucr.orgnih.gov

Interactive Table: Key Crystallographic Parameters.

Parameter Information Provided Importance
Unit Cell Dimensions (a, b, c, α, β, γ) Size and shape of the basic repeating unit of the crystal. mdpi.com Fundamental for crystal system determination.
Space Group Symmetry elements present in the crystal structure. mdpi.com Defines the arrangement of molecules in the unit cell.
Bond Lengths The distance between the nuclei of two bonded atoms. researchgate.net Provides information about bond order and strength.
Bond Angles The angle formed between three connected atoms. researchgate.net Determines the local geometry around an atom.
Torsion Angles The dihedral angle between two planes defined by four atoms. Describes the conformation of the molecule.

Emerging Research Directions and Future Perspectives for 4 2 Methyl 1h Imidazol 1 Yl Methyl Benzyl Amine Chemistry

Development of Next-Generation Sustainable and Efficient Synthetic Routes

The future synthesis of {4-[(2-methyl-1H-imidazol-1-yl)methyl]benzyl}amine and its derivatives is expected to be heavily influenced by the principles of green chemistry. mdpi.comorientjchem.orgnih.gov Conventional methods for the synthesis of similar N-substituted imidazoles often rely on multi-step procedures with harsh reaction conditions and the use of hazardous solvents. mdpi.com Emerging research is likely to focus on the development of one-pot syntheses and the use of alternative energy sources to drive reactions.

Microwave-assisted organic synthesis (MAOS) and ultrasound-mediated reactions are at the forefront of these sustainable methodologies. mdpi.comorientjchem.orgnih.govnih.gov These techniques have been shown to significantly reduce reaction times, improve yields, and often allow for solvent-free conditions in the synthesis of imidazole (B134444) and benzimidazole (B57391) derivatives. mdpi.comnih.gov For instance, microwave irradiation has been successfully employed for the efficient synthesis of 1,2-disubstituted benzimidazoles, suggesting its potential applicability for the N-benzylation of 2-methylimidazole (B133640) with 4-(aminomethyl)benzyl halides or related precursors. mdpi.com Similarly, ultrasound-assisted protocols have been developed for the C-H functionalization of ketones in the synthesis of fused imidazole systems in aqueous media, highlighting the potential for greener solvent systems. researchgate.net

Future synthetic strategies for this compound could involve the catalytic condensation of 4-formylbenzylamine with 2-methylimidazole, followed by reduction, or a direct reductive amination protocol. The development of recyclable catalysts for these transformations will be a key area of investigation.

Table 1: Potential Sustainable Synthetic Approaches

MethodEnergy SourcePotential Advantages
Microwave-Assisted SynthesisMicrowavesReduced reaction times, higher yields, solvent-free conditions. mdpi.comorientjchem.org
Ultrasound-Mediated SynthesisUltrasoundEnhanced reaction rates, use of green solvents like water. nih.govresearchgate.net
One-Pot ReactionsConventional HeatingIncreased efficiency, reduced waste generation.
Catalytic RoutesVariousUse of reusable catalysts, milder reaction conditions.

Discovery of Unprecedented Chemical Transformations and Reactivity Patterns

The bifunctional nature of this compound, possessing both a nucleophilic imidazole ring and a primary benzylamine (B48309) group, opens up avenues for exploring novel chemical transformations.

One promising area of research is the C-H activation of the imidazole ring. rsc.orgresearchgate.net Nickel-catalyzed C-H arylation and alkenylation of imidazoles have been demonstrated, and applying these methods to this compound could lead to a new class of functionalized derivatives with unique electronic and steric properties. rsc.orgresearchgate.net The presence of the benzylamine moiety might influence the regioselectivity of such C-H functionalization reactions.

The imidazole core is also known to participate in cycloaddition reactions. acs.orgwjpsonline.comacs.orgthieme-connect.com For instance, [3+2] cycloaddition reactions have been used to construct the imidazole ring itself. acs.orgthieme-connect.com Investigating the propensity of the 2-methyl-1-benzylimidazole core in the target molecule to undergo cycloadditions across its C4-C5 double bond could lead to the synthesis of novel polycyclic heterocyclic systems. wjpsonline.com

Furthermore, the benzylamine portion of the molecule is susceptible to photocatalytic reactions. rsc.orgdntb.gov.uaacs.orgresearchgate.net Visible-light-driven oxidative coupling of benzylamines to form imines is a well-established transformation. rsc.orgdntb.gov.uaacs.orgresearchgate.net Subjecting this compound to such conditions could lead to the formation of dimeric imine structures or allow for subsequent functionalization of the imine intermediate. The use of CO2 as a reaction medium has been shown to enhance the photocatalytic oxidation of benzylamines, offering a green approach to these transformations. mpg.de

Design of Advanced Derivatives with Tailored Chemical Functionalities for Specific Non-Biological Applications

The structural backbone of this compound is an excellent scaffold for the design of advanced derivatives with tailored functionalities for applications in materials science.

The imidazole moiety is a key component in a class of compounds known as ionic liquids (ILs). alfa-chemistry.comresearchgate.netresearchgate.netnih.govscientific.net By quaternizing the N-3 nitrogen of the imidazole ring and introducing various substituents on the benzylamine group, a new family of imidazolium-based ionic liquids could be synthesized. researchgate.netresearchgate.netnih.govscientific.net These ILs could be designed to have specific properties, such as tunable viscosity, thermal stability, and conductivity, making them suitable for applications as green solvents, electrolytes, or in separation technologies. alfa-chemistry.comresearchgate.netresearchgate.net

Another exciting prospect is the incorporation of this molecule into polymer structures. nih.govelsevierpure.comexlibrisgroup.comresearchgate.netacs.org The primary amine group of the benzylamine moiety can be readily polymerized, or the entire molecule can be used as a functional monomer. Imidazole- and imidazolium-containing polymers have applications as bioactive materials, hydrogels, and in drug delivery systems. elsevierpure.comexlibrisgroup.comresearchgate.net For non-biological applications, these polymers could be explored for their metal-ion coordination properties, leading to the development of new functional materials for catalysis or sensing. nih.gov

Table 2: Potential Non-Biological Applications of Advanced Derivatives

Derivative ClassPotential ApplicationKey Functional Group
Imidazolium-based Ionic LiquidsGreen solvents, electrolytesQuaternized imidazole ring researchgate.netresearchgate.net
Functional PolymersMetal-ion coordination, catalysisPolymerizable benzylamine group nih.govelsevierpure.com
Metal-Organic Frameworks (MOFs)Gas storage, separationImidazole and amine coordination sites

Exploration of its Role in Novel Catalytic Systems (e.g., organocatalysis, metal catalysis)

The imidazole ring is a privileged structure in catalysis, both in organocatalysis and as a ligand in metal catalysis. acs.orgresearchgate.netrsc.org The this compound molecule and its derivatives hold significant promise in this area.

In organocatalysis, chiral imidazole derivatives have been developed for various asymmetric transformations. acs.orgnih.govnih.gov The synthesis of chiral versions of this compound, for example, by introducing chirality on the benzylic carbon connecting the imidazole and phenyl rings, could lead to a new class of organocatalysts. These could be explored in reactions such as acyl transfer and desymmetrization. acs.org

The imidazole moiety is also a precursor to N-heterocyclic carbenes (NHCs), which are powerful ligands in transition metal catalysis. nih.govrsc.orgznaturforsch.comresearchgate.netnih.gov Deprotonation of the C2 position of the corresponding imidazolium (B1220033) salt of the target molecule would yield an NHC that could be used to stabilize a wide range of metal centers. The resulting metal-NHC complexes could be investigated as catalysts in cross-coupling reactions, such as the Suzuki-Miyaura coupling of aryl chlorides. mdpi.com The benzylamine group could also act as a secondary coordination site, leading to pincer-type ligands with unique catalytic properties.

Furthermore, the imidazole and amine functionalities can act as excellent ligands for various transition metals. nih.govrsc.orgacs.org The resulting metal complexes could be screened for catalytic activity in a variety of organic transformations, including oxidation, reduction, and C-C and C-N bond-forming reactions.

Potential for Integration into Advanced Chemical Technologies and Processes

The unique properties of imidazole-based compounds suggest that this compound and its derivatives could be integrated into various advanced chemical technologies and processes.

As previously mentioned, the development of ionic liquids from this molecule could have a significant impact on chemical processing. alfa-chemistry.comresearchgate.netresearchgate.netnih.govscientific.net Imidazolium-based ILs are being explored as non-volatile, recyclable solvents for a wide range of chemical reactions, offering a greener alternative to traditional organic solvents. alfa-chemistry.com They are also being investigated for their use in electrochemical applications, such as in batteries and capacitors.

The ability of the imidazole moiety to coordinate with metal ions also opens up possibilities for its use in extraction and separation technologies. elsevierpure.comresearchgate.net Polymers or solid supports functionalized with this compound could be developed for the selective extraction of metal ions from aqueous solutions, which is relevant for environmental remediation and resource recovery.

In the realm of materials science, the incorporation of this compound into polymer backbones could lead to materials with enhanced thermal stability and specific mechanical properties. nih.govelsevierpure.comexlibrisgroup.comresearchgate.net These functional polymers could find applications as coatings, adhesives, or in the fabrication of advanced composite materials.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing {4-[(2-methyl-1H-imidazol-1-yl)methyl]benzyl}amine?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from aromatic precursors. Key steps include:
  • Imidazole Functionalization : Introducing the 2-methylimidazole moiety via nucleophilic substitution or cyclization reactions. highlights the use of palladium or copper catalysts in similar imidazole-benzylamine syntheses.
  • Benzylamine Formation : Reductive amination or substitution reactions (e.g., using NaBH₄ or LiAlH₄) to generate the benzylamine group.
  • Critical Parameters :
  • Solvents : Dimethylformamide (DMF) or dichloromethane (DCM) are preferred for polar intermediates .
  • Temperature : Controlled heating (80–120°C) to avoid side reactions like over-alkylation .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of techniques ensures structural confirmation and purity assessment:
  • NMR Spectroscopy :
  • ¹H NMR : Identifies protons on the benzyl and imidazole groups. For example, the methyl group on imidazole resonates at δ ~2.4 ppm, while benzyl protons appear as a singlet at δ ~4.3 ppm .
  • ¹³C NMR : Confirms quaternary carbons in the aromatic rings (e.g., imidazole C-2 at ~148 ppm) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak [M+H]⁺ (expected m/z ~242) .
  • Infrared (IR) Spectroscopy : Peaks at ~3400 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N imidazole) .

Q. How can common impurities during synthesis be identified and mitigated?

  • Methodological Answer :
  • Impurity Sources : Unreacted intermediates (e.g., uncyclized imidazole precursors) or byproducts from over-alkylation.
  • Detection : Use HPLC with a C18 column (gradient: 0.1% TFA in acetonitrile/water) to resolve impurities. recommends retention time comparisons against synthetic standards.
  • Mitigation :
  • Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of benzyl halide to imidazole derivative) .
  • Quench excess reagents with aqueous NaHCO₃ or NH₄Cl .

Advanced Research Questions

Q. How can computational modeling guide structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to biological targets (e.g., histamine receptors). demonstrates that imidazole derivatives interact with GPCRs via π-π stacking and hydrogen bonding.
  • QSAR Models : Develop regression models correlating substituent electronic properties (e.g., Hammett σ values) with bioactivity. Include descriptors like logP and polar surface area .
  • Validation : Cross-check predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ values) .

Q. What strategies resolve conflicting spectral data, such as overlapping peaks in NMR?

  • Methodological Answer :
  • Advanced NMR Techniques :
  • COSY/TOCSY : Identifies coupling partners for ambiguous protons.
  • HSQC : Assigns carbon-proton correlations, especially for crowded aromatic regions .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns (e.g., deuterate the benzyl group) .
  • Complementary Methods : X-ray crystallography (if crystals are obtainable) provides unambiguous structural data. notes SHELX software for refining crystallographic models .

Q. How can derivatives of this compound be designed to enhance biological activity?

  • Methodological Answer :
  • Functional Group Modifications :
  • Introduce electron-withdrawing groups (e.g., -NO₂) to the benzyl ring to enhance receptor binding (see for fluoroethyl analogs) .
  • Replace the methyl group on imidazole with bulkier substituents (e.g., isopropyl) to improve selectivity .
  • Screening Workflow :

Synthesize derivatives via parallel combinatorial chemistry.

Test in high-throughput assays (e.g., fluorescence-based enzyme inhibition).

Optimize ADMET properties using in silico tools like SwissADME .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{4-[(2-methyl-1H-imidazol-1-yl)methyl]benzyl}amine
Reactant of Route 2
Reactant of Route 2
{4-[(2-methyl-1H-imidazol-1-yl)methyl]benzyl}amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.